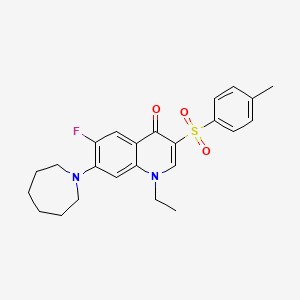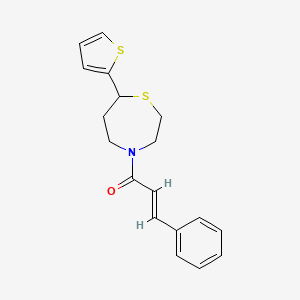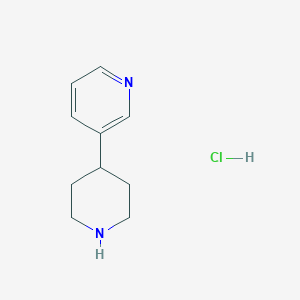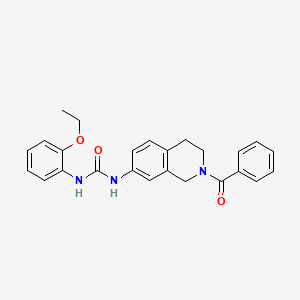
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and mitosis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with ethoxyphenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
2-benzoyl-1,2,3,4-tetrahydroisoquinoline, ethoxyphenyl isocyanate, sodium borohydride, methanol, chloroform
Reaction
Step 1: Dissolve 2-benzoyl-1,2,3,4-tetrahydroisoquinoline (1.0 g) in methanol (10 mL) and add ethoxyphenyl isocyanate (1.2 g). Stir the mixture at room temperature for 24 hours., Step 2: Evaporate the solvent under reduced pressure and dissolve the resulting solid in chloroform (10 mL)., Step 3: Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding water (10 mL) and extract the product with chloroform (3 x 10 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid (yield: 80%).
Wirkmechanismus
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea inhibits Plk1, which is involved in several key processes during mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and cell death in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth of malaria parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in mitosis and other cellular processes. However, one limitation of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Additionally, researchers are exploring the potential of combining 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is interest in exploring the potential of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea for the treatment of other diseases, such as malaria.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been widely studied for its potential as an anti-cancer agent. In preclinical studies, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to induce mitotic arrest and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Eigenschaften
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-11-7-6-10-22(23)27-25(30)26-21-13-12-18-14-15-28(17-20(18)16-21)24(29)19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJCBBWFKAHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

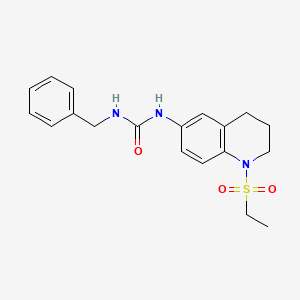
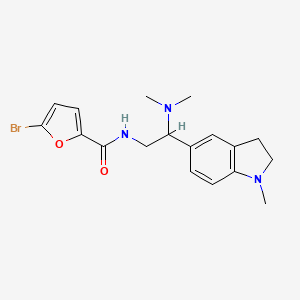
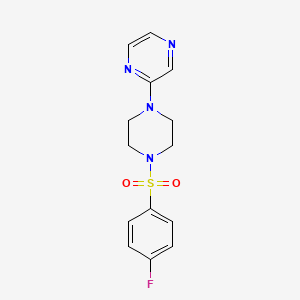
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
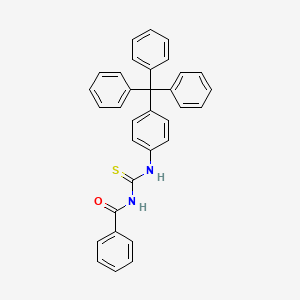
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
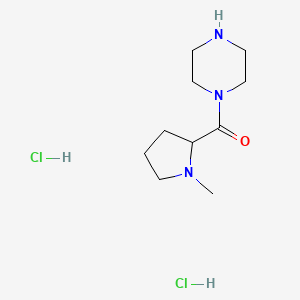
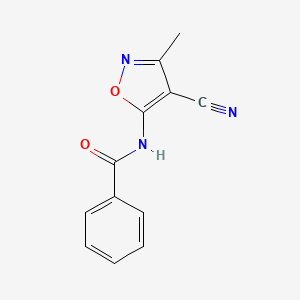
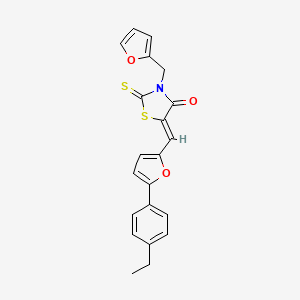
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
